

Infigratinib ocular toxicity retinal pigment epithelial detachment

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Compound Focus: Infigratinib

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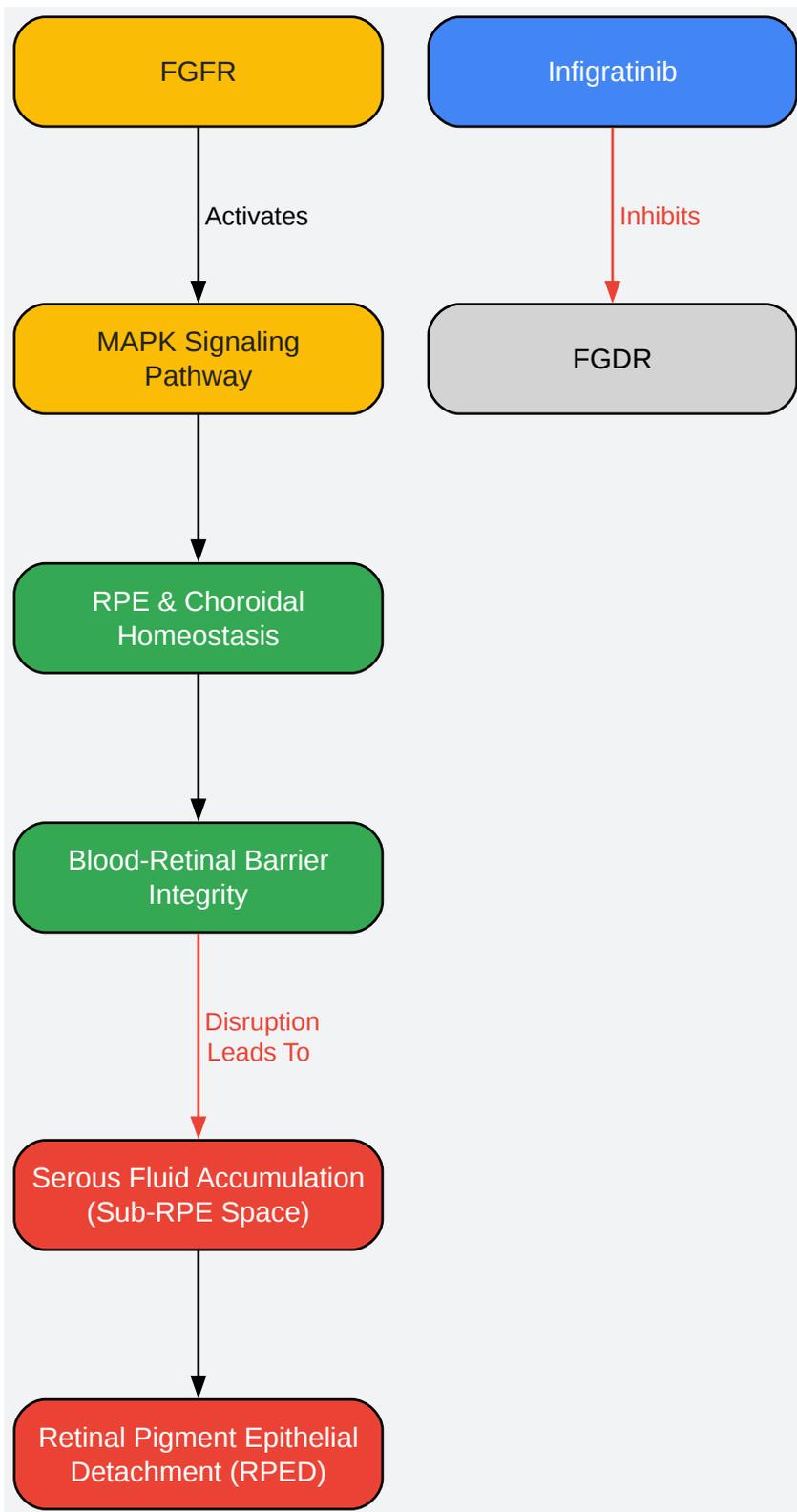
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What is FGFR Inhibitor-Associated RPED?

Retinal Pigment Epithelial Detachment (RPED) is a known **class effect** of Fibroblast Growth Factor Receptor (FGFR) inhibitors, including **Infigratinib**. It is characterized by the separation of the retinal pigment epithelium (RPE) from the underlying Bruch's membrane, which can lead to the accumulation of serous fluid in the sub-RPE space [1].

The proposed mechanism involves the inhibition of the FGFR signaling pathway in the RPE and choroid, which is crucial for maintaining the outer blood-retinal barrier. This disruption can increase vascular permeability, leading to fluid accumulation [2] [3]. The downstream pathways of FGFR inhibitors include the mitogen-activated protein kinase (MAPK) pathway, and the resulting retinopathy shares similarities with that associated with MEK inhibitors [3].

The following diagram illustrates the signaling pathway involved in this toxicity.



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Clinical Presentation and Key Characteristics

For researchers characterizing this adverse event, the following table summarizes the core clinical and morphological features of FGFR inhibitor-associated RPED based on current literature.

Feature	Typical Presentation in FGFR Inhibitor Toxicity
Affected Structure	Retinal Pigment Epithelium (RPE) and Photoreceptor Interdigitation Zone [3]
Laterality	Typically Bilateral [2] [3]
OCT Findings	Multifocal or foveal serous retinal detachment; thickening of Ellipsoid Zone (EZ) & Interdigitation Zone (IZ); sub-RPE fluid [2] [3]
Symptoms	Often asymptomatic; can cause blurred vision, metamorphopsia, or central shadows/scotomas [2] [3]
Time to Onset	Can occur within initial treatment cycles [3]
Reversibility	Often self-limited and resolves after drug cessation; some cases may lead to chronic RPE alterations [3]

Monitoring and Management Protocol

Adhering to a structured monitoring protocol is critical for patient safety in clinical trials and for managing drug toxicity in practice. The following guidelines are synthesized from the prescribing information and clinical reviews [2] [4].

Protocol Element	Recommendation
Baseline Examination	Comprehensive ophthalmic exam before initiating therapy [4].

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Imaging Modality	Spectral-Domain Optical Coherence Tomography (SD-OCT) [2] [3].
Follow-up Schedule	1 month and 3 months after initiation, then every 3 months thereafter during treatment [4].
Key Action for Findings	If RPED is detected, monitor for symptoms and vision changes. Dose modification (withholding, dose reduction, or discontinuation) may be required based on severity [4].

Experimental & Research Methodologies

For scientists investigating the mechanisms or screening for ocular toxicity, here are key experimental approaches from the literature.

- **Forced Degradation Studies:** To understand the drug's stability profile, **Infigratinib** can be subjected to various stress conditions (hydrolytic, oxidative, photolytic, thermal) per ICH guidelines. The degradation products can be separated and characterized using a **QbD-based RP-HPLC method** with a C18 column and a gradient mobile phase of ammonium acetate buffer (pH 6.0) and acetonitrile, followed by **UPLC-quadrupole tandem mass spectrometry (LC-MS/MS)** for structural analysis [5].
- **In Silico Toxicity Prediction:** The toxicity and mutagenicity of **Infigratinib** and its degradation products can be predicted using computational software such as **DEREK Nexus** and **SARAH Nexus**. These tools can assess various toxicity endpoints, including chromosomal damage and mutagenicity, as part of an ICH M7 workflow [5].
- **Morphological Analysis:** In clinical or preclinical studies, **Spectral-Domain Optical Coherence Tomography (SD-OCT)** is the primary tool for identifying and monitoring RPED. Key features to quantify include the presence and volume of subretinal fluid, changes in the thickness and reflectivity of the Ellipsoid Zone (EZ) and Interdigitation Zone (IZ), and subfoveal choroidal thickness [3].

Key Takeaways for Researchers

- **RPED is a class effect:** This toxicity is not unique to **Infigratinib** but is shared among FGFR inhibitors and is linked to the disruption of MAPK signaling in the retina [2] [3].

- **Vigilant monitoring is non-negotiable:** As per the FDA-approved label, a structured ophthalmologic monitoring schedule with SD-OCT is mandatory to detect often asymptomatic RPED [4].
- **Outcomes are generally manageable:** Most cases are reversible upon dose modification or drug cessation, though some evidence points to potential for chronic RPE changes, underscoring the need for early detection [3].

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